molecular formula C17H20N2O3S B5728609 N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5728609
M. Wt: 332.4 g/mol
InChI Key: VYLUPLMNNZQFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as EMPSG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of sulfonylurea compounds, which have been widely used in the treatment of type 2 diabetes. However, the focus of

Mechanism of Action

The mechanism of action of N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the modulation of ion channels known as ATP-sensitive potassium channels (KATP channels). These channels play a key role in regulating the release of neurotransmitters in the brain, and their dysfunction has been implicated in various neurological disorders. N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to selectively inhibit KATP channels in certain regions of the brain, leading to an increase in neurotransmitter release and a reduction in pain perception.
Biochemical and Physiological Effects
N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can reduce pain sensitivity in rats, and can also modulate the release of dopamine and other neurotransmitters in the brain. Additionally, N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to have a protective effect on neurons in the brain, which could have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is its selectivity for KATP channels in certain regions of the brain. This allows researchers to study the effects of modulating these channels in a specific context, without affecting other areas of the brain. However, one limitation of using N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its relatively low potency compared to other KATP channel modulators. This can make it difficult to achieve the desired effects at lower concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research involving N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of interest is the development of more potent and selective KATP channel modulators based on the structure of N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, and to determine its potential applications in the treatment of neurological disorders. Finally, research is needed to determine the safety and efficacy of N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in human subjects, which could pave the way for clinical trials in the future.

Synthesis Methods

N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be synthesized using a multi-step process that involves the reaction of 2-ethylbenzoyl chloride with 4-methylbenzenesulfonyl chloride to form the intermediate compound 2-ethyl-N-(4-methylphenyl)sulfonylbenzamide. This intermediate is then reacted with glycine to form N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.

Scientific Research Applications

N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-14-6-4-5-7-16(14)19(12-17(18)20)23(21,22)15-10-8-13(2)9-11-15/h4-11H,3,12H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLUPLMNNZQFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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